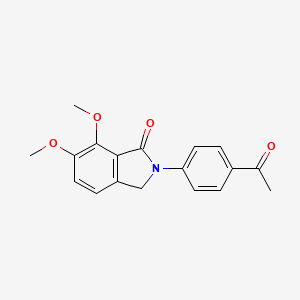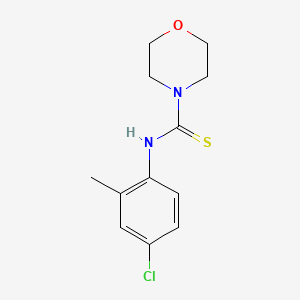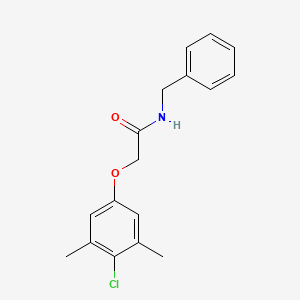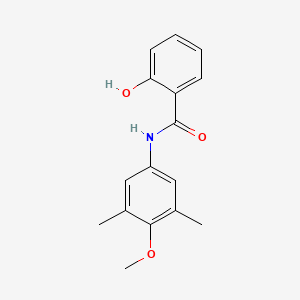
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone, also known as J147, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic properties. This compound was first synthesized by the Salk Institute in 2011, and since then, it has been extensively studied for its ability to improve cognitive function and slow down the aging process.
Mechanism of Action
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone has been shown to activate the production of ATP in the mitochondria, which is responsible for providing energy to the cells. This increased production of ATP leads to an increase in the activity of the electron transport chain, which in turn leads to an increase in the production of reactive oxygen species (ROS). The increased production of ROS triggers a series of cellular responses that ultimately lead to an increase in the production of neurotrophic factors and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the production of ATP, reduce inflammation, and increase the production of neurotrophic factors. Additionally, this compound has been shown to increase the activity of the electron transport chain and reduce the production of reactive oxygen species. These effects suggest that this compound could be a promising candidate for the treatment of age-related cognitive decline and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone is its ability to improve cognitive function and slow down the aging process. Additionally, this compound is relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of this compound is its lack of selectivity, which could lead to off-target effects. Additionally, more research is needed to determine the long-term effects of this compound and its potential side effects.
Future Directions
There are several future directions for the research on 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone. One potential direction is to investigate the effects of this compound on other age-related diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the optimal dosage and administration of this compound for the treatment of neurodegenerative diseases. Finally, further studies are needed to investigate the long-term effects of this compound on cognitive function and overall health.
Synthesis Methods
The synthesis of 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol and 4-acetylphenyl isocyanate in the presence of a base. The resulting product is then subjected to a series of reactions to obtain this compound in its pure form. The synthesis process is relatively straightforward and can be performed on a large scale, making it a promising candidate for further research.
Scientific Research Applications
2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone has been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors in the brain. These findings suggest that this compound could be a promising drug candidate for the treatment of age-related cognitive decline and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-acetylphenyl)-6,7-dimethoxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(20)12-4-7-14(8-5-12)19-10-13-6-9-15(22-2)17(23-3)16(13)18(19)21/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJBVPLAKNLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)



![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)

![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)
